An In-depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (2-methoxyphenyl) N-methylsulfamate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Sulfamate Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of functional groups that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The sulfamate moiety (-O-SO₂-NR₂) has emerged as a critical pharmacophore, distinguished by its unique stereoelectronic properties and its ability to act as a potent enzyme inhibitor.[1] Unlike the more common sulfonamide (-SO₂-NR₂) or sulfate (-O-SO₃⁻) groups, the sulfamate combines the structural features of both, offering a tetrahedral geometry and the capacity for strong hydrogen bonding interactions. This has led to its incorporation into a range of therapeutic agents, most notably as an inhibitor of carbonic anhydrases and steroid sulfatase (STS).[2][3]
Sulfamate-based drugs, such as the anti-epileptic Topiramate and the anti-cancer agent Irosustat, underscore the therapeutic potential of this functional group.[2] These molecules leverage the sulfamate's ability to coordinate with metal ions in enzyme active sites or to act as a bioisostere for other functional groups, thereby modulating biological activity.[1] This guide focuses on a specific, yet representative, member of this class: (2-methoxyphenyl) N-methylsulfamate. We will provide an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a discussion of its potential applications, offering a technical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Synthesis and Mechanistic Considerations
The synthesis of (2-methoxyphenyl) N-methylsulfamate is most effectively achieved through the reaction of a phenolic precursor with a suitable sulfamoylating agent. The chosen route leverages commercially available starting materials and proceeds via a well-established nucleophilic substitution mechanism at the sulfur center.
Starting Materials:
-
2-Methoxyphenol (Guaiacol): A readily available phenolic compound derived from natural sources.
-
N-methylsulfamoyl chloride: A key reagent for introducing the N-methylsulfamoyl moiety. It is commercially available from various suppliers.[4][5][6][7][8]
-
Base: A non-nucleophilic organic base such as triethylamine or pyridine is required to neutralize the HCl generated during the reaction.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.
Proposed Synthetic Workflow
The synthesis involves the deprotonation of the phenolic hydroxyl group of 2-methoxyphenol by a base, creating a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic sulfur atom of N-methylsulfamoyl chloride, displacing the chloride leaving group to form the final sulfamate ester product.
Caption: Synthetic workflow for (2-methoxyphenyl) N-methylsulfamate.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-methoxyphenol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve N-methylsulfamoyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding 1M HCl (aq.). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure (2-methoxyphenyl) N-methylsulfamate.
Structural Elucidation and Physicochemical Properties
While specific experimental data for (2-methoxyphenyl) N-methylsulfamate is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.[3][9]
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analog Data Source |
| Molecular Formula | C₈H₁₁NO₄S | From structure |
| Molecular Weight | 217.24 g/mol | From structure |
| Appearance | White to off-white solid or oil | Analogy with similar sulfonamides/sulfamates.[2] |
| Melting Point | ~80-120 °C | Analogy with related structures.[2] |
| Boiling Point | > 300 °C (Predicted) | High polarity and molecular weight suggest a high boiling point.[2] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone, DMSO); sparingly soluble in water. | Typical for aryl sulfamates.[2] |
| XlogP (Predicted) | ~1.0 - 1.5 | Calculated based on structure; similar to related sulfonamides.[10] |
| pKa (N-H) | ~8-10 (Predicted) | The sulfonyl group is electron-withdrawing, making the N-H proton weakly acidic.[5] |
Spectroscopic Characterization Protocol
Unambiguous structural confirmation relies on a combination of modern spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Protocol: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃):
-
δ 6.8-7.2 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl ring. The ortho, meta, and para substitution will result in a complex multiplet pattern.
-
δ ~5.0 ppm (br s, 1H): N-H proton. The chemical shift can vary and the peak may be broad; can be confirmed by D₂O exchange.
-
δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ 2.8-2.9 ppm (d, 3H): N-methyl (-NHCH₃) protons, likely showing a doublet due to coupling with the N-H proton.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
δ 110-150 ppm: Aromatic carbons (6 signals expected).
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
δ ~30 ppm: N-methyl carbon (-NHCH₃).
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3200-3300 cm⁻¹: N-H stretching vibration.
-
2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching.
-
~2840 cm⁻¹: Characteristic C-H stretch for the methoxy group.
-
1350-1380 cm⁻¹ & 1160-1180 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfamate group, respectively. These are strong, characteristic bands.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm molecular weight and elemental composition.
-
Protocol: Use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
-
Expected Results:
-
Molecular Ion Peak [M+H]⁺: at m/z 218.0481 (corresponding to C₈H₁₂NO₄S⁺).
-
Key Fragmentation: Expect to see fragments corresponding to the loss of the N-methylsulfamoyl group or cleavage at the ether linkage.
-
Reactivity, Stability, and Role as a Bioisostere
(2-methoxyphenyl) N-methylsulfamate is expected to be stable under normal laboratory conditions.[2] The sulfamate ester linkage is generally robust but can be cleaved under strong acidic or basic conditions. The 2-methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, though these are not common under physiological conditions.[1]
A key concept for drug development professionals is bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. The sulfamate group is a non-classical bioisostere and can be used to replace carboxylates, sulfonamides, or phenols.
Caption: The sulfamate group as a key bioisostere in medicinal chemistry.
The sulfamate group's tetrahedral structure mimics that of a phosphate transition state, contributing to its inhibitory activity against enzymes like sulfatases. Its ability to improve properties such as membrane permeability and metabolic stability makes it an attractive replacement for more traditional functional groups.
Potential Applications in Drug Development
The structural features of (2-methoxyphenyl) N-methylsulfamate make it a compelling candidate for investigation in several therapeutic areas. The sulfamate functional group is a well-validated pharmacophore for targeting specific enzyme classes.
-
Steroid Sulfatase (STS) Inhibition: STS is a key enzyme in the biosynthesis of active steroid hormones. Its inhibition is a validated strategy for treating hormone-dependent cancers, such as breast and prostate cancer.[3][5] Aryl sulfamates, like Irosustat, are potent, irreversible inhibitors of STS. The (2-methoxyphenyl) moiety of the title compound could confer specific binding interactions within the STS active site.
-
Carbonic Anhydrase (CA) Inhibition: CAs are a family of zinc-containing metalloenzymes involved in various physiological processes. CA inhibitors are used as diuretics, anti-glaucoma agents, and anti-epileptics.[3] The sulfamate group can coordinate to the zinc ion in the CA active site, similar to sulfonamides, leading to potent inhibition.[1]
-
MEK Inhibition: N-methylsulfamoyl chloride, the key reagent for the synthesis of the title compound, is explicitly used in the preparation of MEK inhibitors, suggesting that the resulting N-methylsulfamate moiety could be a valuable component in kinase inhibitor design.[4][8]
Conclusion
(2-methoxyphenyl) N-methylsulfamate represents a molecule of significant interest to the medicinal chemistry community. It combines the privileged sulfamate pharmacophore with a 2-methoxyphenyl ring system, offering a unique scaffold for the design of novel enzyme inhibitors. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and practical synthetic protocol, and a discussion of its underlying value in drug design, grounded in the principles of bioisosterism and established therapeutic applications of the sulfamate class. As researchers continue to explore new chemical space, a thorough understanding of such versatile building blocks is essential for the advancement of next-generation therapeutics.
References
-
El-Gamal, M. I., & Supuran, C. T. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 180, 111-125. Retrieved from [Link]
-
Pippione, A. C., et al. (2024). An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). Archiv der Pharmazie. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 10438-96-7 - Methylsulfamoyl Chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-methoxyphenyl)methanesulfonamide (C8H11NO3S). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylsulfamoyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Sharma, S., et al. (2017). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of organic chemistry, 82(17), 9109–9116. Retrieved from [Link]
-
Sharma, S., et al. (2017). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 53(68), 9470-9473. Retrieved from [Link]
-
Khan, I. U., Sheikh, T. A., & Arshad, M. N. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2976. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). (2-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone Properties. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2018). Catalyst-Free Sulfonylation of 2-Methoxyphenols: Facile One-Pot Synthesis of (Arylsulfonyl)catechols in Aqueous Media. The Journal of Organic Chemistry, 83(15), 8435-8443. Retrieved from [Link]
Sources
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide [smolecule.com]
- 3. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - (2-methoxyphenyl)methanesulfonamide (C8H11NO3S) [pubchemlite.lcsb.uni.lu]
